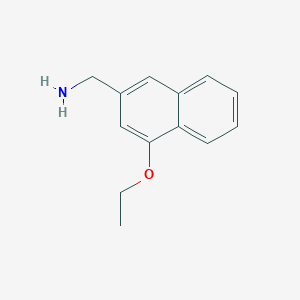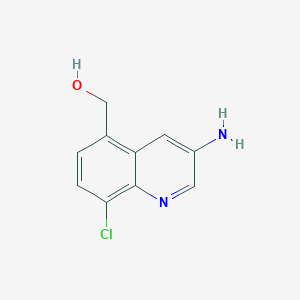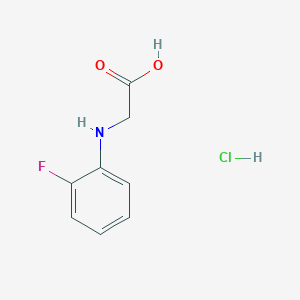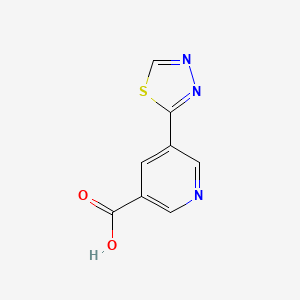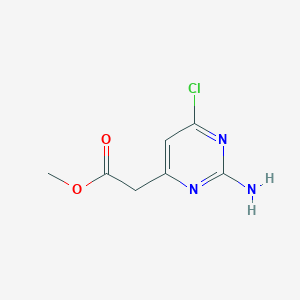![molecular formula C9H12N4O2 B11897226 5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)
5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the condensation of 5-bromopyridine-2,3-diamine with appropriate aldehydes in the presence of a base such as sodium metabisulfite in dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then poured into ice water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates and thus reducing blood glucose levels . The compound’s imidazo[4,5-c]pyridine ring system allows for π-π stacking interactions and hydrogen bonding with amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1H-imidazo[4,5-b]pyridine: Known for its α-glucosidase inhibitory activity.
2-Amino-1H-imidazo[4,5-c]pyridine: Studied for its antimicrobial properties.
2-Chloropyridine-3-carboxylic acid derivatives: Used in the synthesis of biologically active compounds.
Uniqueness
5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyethyl group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H12N4O2 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-4-imino-1-methyl-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C9H12N4O2/c1-12-6-2-3-13(4-5-14)8(10)7(6)11-9(12)15/h2-3,10,14H,4-5H2,1H3,(H,11,15) |
Clé InChI |
PSVVRDMWGDVTHL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=N)N(C=C2)CCO)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


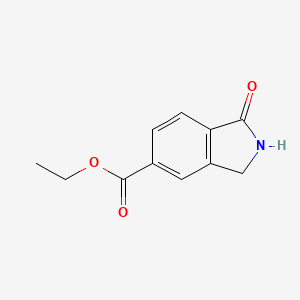
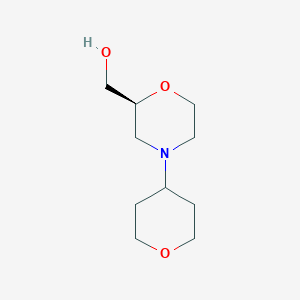

![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
